2-Heptanoylfuran

Description

Significance and Research Context of 2-Heptanoylfuran in Organic Chemistry

The significance of this compound in organic chemistry is primarily linked to its identity as a 2-acylfuran. The synthesis of such compounds is a classic example of the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. ias.ac.inresearchgate.net The acylation of the electron-rich furan (B31954) ring is a subject of ongoing study, with research focusing on developing milder and more efficient catalytic systems to overcome the sensitivity of the furan ring to traditional Lewis acid catalysts. stackexchange.comgoogle.com

This compound is also relevant in the context of food chemistry and natural products. wikipedia.org It has been identified as a volatile compound in certain fruits, such as plums (Prunus domestica), contributing to their aromatic profile. notulaebotanicae.roresearchgate.net Its presence in natural sources connects its study to the broader investigation of phytochemicals and their potential biological activities. The compound is utilized as a flavoring and fragrance agent, adding fruity and sweet aromas to food and beverage products. chembk.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molar Mass | 180.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 113 °C (at 28 Torr) |

| Density | 0.967 g/cm³ (Predicted) |

| Flash Point | 114.8 °C |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; insoluble in water. chembk.com |

Data sourced from various chemical databases. chemspider.comchembk.com

Historical Perspectives on Furan-Containing Compounds in Scientific Inquiry

The history of furan chemistry dates back to the late 18th century, long before the isolation of furan itself. utripoli.edu.ly The name "furan" is derived from the Latin word furfur, meaning bran, from which the important derivative furfural (B47365) is produced. wikipedia.orgatamanchemicals.com

The first furan derivative to be described was 2-furoic acid, which was discovered by Carl Wilhelm Scheele in 1780. utripoli.edu.lyatamanchemicals.com Another key milestone was the reporting of furfural by Johann Wolfgang Döbereiner in 1831, which was later characterized by John Stenhouse. wikipedia.orgatamanchemicals.com Furan itself was first synthesized by Heinrich Limpricht in 1870. wikipedia.org

Throughout the 20th century, furan and its derivatives became crucial building blocks in organic synthesis. numberanalytics.com Furfural, produced from agricultural byproducts like corn cobs, has been widely used as a solvent and a chemical intermediate for producing other compounds, including nylon. britannica.comatamanchemicals.com The furan ring system is also a core structural feature in many naturally occurring molecules, most notably in sugars that exist in their furanose form, such as ribose and deoxyribose in nucleic acids. britannica.com This historical foundation has paved the way for the synthesis and investigation of a vast array of furan-containing molecules like this compound.

Current Research Landscape and Future Trajectories for this compound Investigations

Contemporary research involving this compound is multifaceted, touching upon natural product chemistry, synthetic methodology, and food science. A notable area of recent investigation is its identification in plant extracts and the associated biological activities. For instance, a 2018 study involving the analysis of Prunus domestica cultivars 'African Rose' and 'Santa Rosa' identified this compound as one of the chemical constituents through Gas Chromatography-Mass Spectrometry (GC-MS). notulaebotanicae.roresearchgate.net The extracts from these plums demonstrated antioxidant, antibacterial, and anticancer properties, although the specific contribution of this compound to these effects was not isolated. notulaebotanicae.roresearchgate.net

Table 2: Identification of this compound in Prunus domestica ('African Rose') Extract

| Compound Identified | Retention Time (min) | Area | Percentage |

| This compound | 10.783 | 122799.66 | 2.63 |

Data from a GC-MS analysis of the ethanolic extract of 'African Rose' plum cultivar. notulaebotanicae.ro

The synthesis of 2-acylfurans, including this compound, remains an active area of research. Modern studies focus on creating more sustainable and "green" synthetic routes. This includes the development of novel catalysts, such as supported heteropoly acids, to replace traditional, more polluting methods for Friedel-Crafts acylation. ias.ac.inresearchgate.net

Future research trajectories for this compound are likely to follow two main paths. Firstly, there is potential for further exploration of its bioactivity. Given its presence in biologically active plant extracts, targeted studies could elucidate its specific pharmacological properties. Secondly, the continuous drive for green chemistry will likely spur further innovation in the synthesis of this compound and related compounds, aiming for higher efficiency, lower environmental impact, and the use of renewable starting materials. ias.ac.in Further investigations may also delve deeper into its role in food chemistry, particularly concerning its formation during food processing and its impact on flavor and aroma profiles. nih.gov

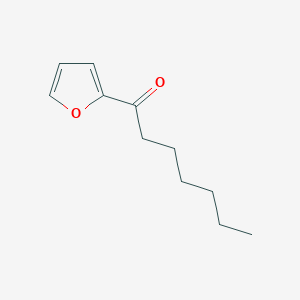

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNRWSUWLFMXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282686 | |

| Record name | 2-Heptanoylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-40-0 | |

| Record name | 5466-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanoylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-furan-2-ylheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Heptanoylfuran and Analogues

Development of Novel Synthetic Routes for 2-Heptanoylfuran

The primary method for synthesizing this compound is the Friedel-Crafts acylation of furan (B31954). This involves reacting furan with an acylating agent such as heptanoyl chloride or heptanoic anhydride (B1165640). While effective, the classic use of stoichiometric Lewis acid catalysts like aluminum chloride (AlCl₃) has prompted the development of more advanced catalytic systems.

Modern approaches focus on heterogeneous catalysts that are more environmentally benign and easily separable from the reaction mixture. Solid acid catalysts, including zeolites and modified heteropoly acids, have proven effective for the acylation of furans. For instance, a green process for producing 2-acyl furan using chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay has been developed, showing high conversion and 100% selectivity under optimized conditions. ias.ac.in The study found that a 20% w/w Cr₀.₆₆-DTP/K-10 catalyst was optimal for the acylation of furan with acetic anhydride. ias.ac.in

Another study investigated the acylation of furan and 2-methylfuran (B129897) with various organic acids, including 1-hexanoic acid (a close analogue to heptanoic acid), over an H-ZSM-5 zeolite catalyst. osti.gov These reactions can achieve selectivities approaching 100% at temperatures below 523 K when an excess of the organic acid is used. osti.gov

An innovative and highly sustainable approach is the catalytic cross-ketonization reaction. Research has demonstrated the continuous-flow, gas-phase synthesis of 2-acylfurans by reacting methyl 2-furoate with carboxylic acids over a zirconium dioxide (ZrO₂) catalyst. researchgate.netunibo.it This method was successfully applied to produce propionyl furan and butyryl furan, indicating its versatility for longer-chain acyl furans like this compound. researchgate.netunibo.it This process boasts a significantly lower E-factor (a measure of waste produced) compared to traditional Friedel-Crafts acylation. unibo.it

| Catalyst | Acylating Agent | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Cr₀.₆₆-DTP/K-10 | Acetic Anhydride | Furan | 88% conversion with 100% selectivity under optimized conditions. | ias.ac.in |

| H-ZSM-5 | 1-Hexanoic Acid | Furan | ~100% selectivity below 523 K with excess acid. | osti.gov |

| ZrO₂ | Acetic/Propionic/Butyric Acid | Methyl 2-furoate | Continuous-flow gas-phase synthesis with high selectivity (87% for 2-acetylfuran). | researchgate.netunibo.it |

| Al-MCM-41 | n-Octanoic Anhydride | 2-Methylfuran | Effective for long-chain anhydride acylation in a fixed-bed flow reactor. | osti.gov |

The this compound molecule itself is achiral and therefore does not have enantiomers. However, the principles of stereoselective synthesis are critical for producing its chiral analogues, which may possess unique properties. Asymmetric synthesis allows for the creation of specific stereoisomers, a crucial aspect in the development of complex molecules.

The synthesis of chiral analogues often involves creating stereocenters on the furan ring or the acyl chain. Organocatalysis has emerged as a powerful tool for such transformations. For example, a cascade reaction starting with the photooxygenation of furans to produce enediones, followed by an organocatalyzed double-Michael reaction, can furnish highly functionalized cyclopentanones with excellent enantioselectivity and diastereoselectivity, creating up to four new contiguous stereocenters. rsc.org This demonstrates a pathway from a simple furan to a complex, chiral ketone-containing structure.

The transition from batch to continuous flow processing represents a significant advancement in chemical synthesis, offering improved safety, efficiency, and scalability. nih.gov The synthesis of 2-acylfurans has been successfully adapted to flow systems. The catalytic cross-ketonization over ZrO₂ was performed in a continuous-flow gas-phase reactor. researchgate.netunibo.it Additionally, the Friedel-Crafts acylation of furan has been carried out in a continuous liquid-phase system using a fixed-bed reactor with H-beta zeolite as the catalyst. rsc.org This flow process was found to enhance catalyst stability by continuously removing products from the acid sites. rsc.org

The choice of reaction medium is another critical aspect of modern synthesis, with a strong emphasis on greener and non-conventional solvents. au.dk Water, once avoided in many organic reactions, has been shown to be a beneficial solvent for certain furan-related reactions. For instance, Diels-Alder reactions involving furan derivatives experience a significant rate enhancement in water. biorizon.eu Other non-conventional media, such as low-transition-temperature mixtures (LTTMs) based on choline (B1196258) chloride and organic acids, have been investigated as cheaper alternatives to ionic liquids for the synthesis of furan derivatives from biomass. researchgate.netuliege.be These media can enable selective reactions at moderate temperatures. researchgate.net

Mechanistic Investigations of this compound Formation Pathways

The most common pathway for the formation of this compound is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. The mechanism is well-established and proceeds through several key steps:

Formation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acylating agent (e.g., heptanoyl chloride), leading to the formation of a highly electrophilic acylium ion (CH₃(CH₂)₅CO⁺), which is stabilized by resonance. sigmaaldrich.combyjus.commasterorganicchemistry.com

Electrophilic Attack : The electron-rich furan ring attacks the acylium ion. This step disrupts the aromaticity of the furan ring and forms a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. osti.gov

Deprotonation : A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the furan ring. masterorganicchemistry.com

Catalyst Regeneration : The proton reacts with the complexed Lewis acid to regenerate the catalyst and form a byproduct like HCl. byjus.com

When using solid acid catalysts, the mechanism can be more nuanced. For the acylation of furan with acetic anhydride over a supported heteropoly acid catalyst, the Eley-Rideal mechanism was found to fit the kinetic data, where one reactant molecule adsorbs onto the catalyst surface and then reacts with a second molecule from the bulk phase. ias.ac.in In the case of zeolite catalysts, studies on 2-methylfuran acylation suggest a mechanism involving the competitive adsorption of reactants and products, activation of the anhydride to form an acyl intermediate, electrophilic attack, and subsequent deprotonation to regenerate the acid site. osti.gov Kinetic isotope studies indicated that for furan, deprotonation is the rate-limiting step, whereas, for the more nucleophilic 2-methylfuran, the formation of the acyl intermediate is rate-limiting. osti.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry provides a framework for designing chemical processes that minimize environmental impact. The synthesis of this compound and other furanics is increasingly aligned with these principles, largely because furan itself is a key platform chemical derivable from renewable biomass. catalysis-summit.commdpi.com

Key green chemistry principles applied to this compound synthesis include:

Use of Renewable Feedstocks : Furan and its derivatives like furfural (B47365) can be produced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, providing a sustainable alternative to petroleum-based starting materials. catalysis-summit.comrsc.org

Catalysis : The shift from stoichiometric reagents (like AlCl₃) to catalytic alternatives is a core green strategy. ias.ac.in Heterogeneous catalysts, such as zeolites and supported metal oxides, are particularly advantageous as they can be easily recovered and reused, reducing waste. ias.ac.inosti.gov

Atom Economy and Waste Prevention : The development of reactions with high atom economy is crucial. The cross-ketonization of methyl 2-furoate is a prime example, offering a more atom-economical route to 2-acylfurans than traditional Friedel-Crafts acylation and generating less waste, as reflected by a lower E-factor. unibo.it

Use of Safer Solvents and Reaction Conditions : Research into using water as a reaction solvent biorizon.euresearchgate.net and developing continuous flow processes nih.govrsc.org contributes to safer and more sustainable manufacturing. Flow chemistry, in particular, allows for better control over reaction parameters, minimizing the risk of hazardous incidents. nih.gov

By integrating these principles, the synthesis of this compound can be transformed from a classical organic reaction into a modern, sustainable process that leverages renewable resources to create valuable chemicals.

Sophisticated Spectroscopic Characterization of 2 Heptanoylfuran

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Heptanoylfuran (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. pdx.edu Advanced methods, including two-dimensional (2D) NMR and solid-state NMR (ssNMR), provide deeper insights into the molecular framework of this compound.

¹H and ¹³C NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts for this compound are based on established values for furan (B31954) rings, acyl groups, and alkyl chains. tau.ac.iloregonstate.edulibretexts.org The furan ring protons (H-3, H-4, H-5) are expected in the aromatic region, deshielded by the ring current and the electron-withdrawing carbonyl group. The protons of the heptanoyl chain appear in the upfield alkyl region, with the α-methylene protons being the most deshielded due to their proximity to the carbonyl group.

In the ¹³C NMR spectrum, the carbonyl carbon is the most downfield signal, typically above 185 ppm. The carbons of the furan ring appear in the aromatic/alkenic region (approx. 110-155 ppm), while the alkyl chain carbons are found in the upfield region (approx. 14-40 ppm). oregonstate.edulibretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~188 |

| C2 | - | ~152 |

| C3 | ~7.25 (dd) | ~118 |

| C4 | ~6.60 (dd) | ~113 |

| C5 | ~7.65 (dd) | ~148 |

| C1' | ~2.90 (t) | ~38 |

| C2' | ~1.70 (quint) | ~24 |

| C3' | ~1.30 (m) | ~29 |

| C4' | ~1.30 (m) | ~31 |

| C5' | ~1.30 (m) | ~22 |

| C6' | ~0.90 (t) | ~14 |

2D NMR Spectroscopy

To unambiguously assign these signals and confirm the structure, 2D NMR experiments are indispensable. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. emerypharma.com For this compound, COSY would show correlations between the adjacent protons on the furan ring (H-3 with H-4, and H-4 with H-5) and between the adjacent methylene (B1212753) groups in the heptanoyl chain (e.g., H-1' with H-2', H-2' with H-3', etc.).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu It is a highly sensitive technique used to assign carbon signals based on the already assigned proton signals. For example, the proton signal at ~7.65 ppm would show a cross-peak with the carbon signal at ~148 ppm, confirming their assignment to the C5/H5 position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu It is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include the correlation from the furan proton H-3 to the carbonyl carbon and from the α-methylene protons (H-1') to the carbonyl carbon, unequivocally linking the heptanoyl chain to the furan ring at the C2 position.

Solid-State NMR (ssNMR)

While solution NMR provides data on molecules in a dynamic, solvated state, solid-state NMR offers insights into the structure and dynamics in the solid phase. emory.edu For this compound, ssNMR could be used to study its conformation and packing in a crystalline or amorphous solid. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be necessary to obtain high-resolution spectra by overcoming the line-broadening effects present in solids. emory.edursc.org This analysis could reveal the presence of different polymorphs, which are different crystalline forms of the same compound that can have distinct physical properties.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of this compound

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. bu.edu.egresearchgate.net For this compound (C₁₁H₁₆O₂), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern that is characteristic of its structure. massbank.eu The molecular ion peak (M⁺˙) is observed, and its high-resolution measurement confirms the formula. The fragmentation is dominated by cleavages adjacent to the carbonyl group and within the furan ring, which are common pathways for ketones and furans. wpmucdn.comlibretexts.org

Key fragmentation pathways include:

McLafferty Rearrangement: A characteristic fragmentation for ketones with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, leading to the loss of a neutral alkene (pentene in this case) and the formation of a resonance-stabilized radical cation.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain (loss of the pentyl radical, C₅H₁₁) or the bond between the carbonyl carbon and the furan ring. Cleavage of the C-C bond alpha to the carbonyl group is a dominant process. The most intense peak in the spectrum often corresponds to the acylium ion [C₄H₃O-C=O]⁺ at m/z 95, formed by cleavage of the bond between the carbonyl carbon and the alkyl chain.

Observed Fragments for this compound by Mass Spectrometry massbank.eu

| m/z | Proposed Fragment Ion |

| 180.11 | [C₁₁H₁₆O₂]⁺˙ (Molecular Ion) |

| 124.05 | [M - C₄H₈]⁺˙ (McLafferty Rearrangement) |

| 109.03 | [M - C₅H₁₁]⁺ (Alpha-cleavage) |

| 95.01 | [C₅H₃O]⁺ (Furoylium ion, Base Peak) |

| 67.02 | [C₄H₃O]⁺ |

| 39.02 | [C₃H₃]⁺ |

Vibrational Spectroscopy of this compound (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. columbia.eduhoriba.com These techniques are complementary and are excellent for identifying the functional groups present in a molecule. nih.gov

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared light at specific frequencies that correspond to the vibrational energies of molecular bonds. edinst.com The FTIR spectrum of this compound is expected to show strong, characteristic absorption bands confirming its key structural features. A particularly strong and sharp absorption band is anticipated for the carbonyl (C=O) stretching vibration. The furan ring will exhibit several characteristic bands, including C-H stretching, C=C stretching, and the asymmetric C-O-C stretching of the ether linkage. The heptanoyl chain will be evidenced by C-H stretching, bending, and rocking vibrations.

Raman Spectroscopy

Raman spectroscopy is an inelastic scattering technique that provides information on molecular vibrations. renishaw.com While FTIR is sensitive to polar bonds and changes in dipole moment, Raman is more sensitive to non-polar, symmetric bonds and changes in polarizability. carlroth.com For this compound, the C=C bonds of the furan ring and the C-C backbone of the alkyl chain would be expected to show strong Raman scattering. The carbonyl C=O stretch is also Raman active. Analyzing both FTIR and Raman spectra provides a more complete picture of the molecule's vibrational characteristics. thermofisher.com

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3120 | Aromatic C-H Stretch (Furan) | FTIR, Raman |

| ~2955, 2870 | Aliphatic C-H Stretch (Heptyl) | FTIR, Raman |

| ~1670 | C=O Stretch (Ketone) | FTIR (Strong), Raman |

| ~1570, 1470 | C=C Stretch (Furan Ring) | FTIR, Raman |

| ~1230 | Asymmetric C-O-C Stretch (Furan) | FTIR |

| ~1020 | Symmetric C-O-C Stretch (Furan) | Raman |

| ~750 | C-H Out-of-plane Bend (Furan) | FTIR |

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies of this compound

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The technique is particularly useful for compounds containing conjugated systems. In this compound, the furan ring and the carbonyl group form a conjugated π-system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths compared to non-conjugated systems. shimadzu.com The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or hexane) would be expected to show a strong absorption maximum (λmax) corresponding to a π → π* electronic transition. A weaker absorption corresponding to the n → π* transition of the carbonyl group may also be observed at a longer wavelength.

Chiroptical Studies

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, when analyzed in isolation, it will not produce a signal in chiroptical spectroscopy. Such studies would only become relevant if this compound were to be derivatized with a chiral auxiliary or placed in a chiral environment.

X-ray Crystallography of this compound Derivatives

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid. libretexts.org It provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

Obtaining a suitable single crystal of the target compound can be challenging, and this compound, being an oil at room temperature, is not amenable to direct analysis by this technique. Therefore, it is a common strategy to synthesize a solid derivative of the molecule of interest. numberanalytics.com For 2-acylfurans, derivatives such as oximes, hydrazones, or semicarbazones are often prepared. These derivatives are typically crystalline solids and are well-suited for X-ray diffraction analysis.

A crystallographic study of a this compound derivative would unambiguously confirm the connectivity of the atoms and reveal the preferred conformation of the heptanoyl chain relative to the furan ring in the solid state. su.se This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack together in the crystal. nih.gov While no crystal structure for a derivative of this compound itself is reported, the technique has been successfully applied to numerous other 2-acylfuran derivatives, demonstrating its utility for this class of compounds. chimicatechnoacta.ru

Computational Chemistry Approaches for 2 Heptanoylfuran Systems

Quantum Mechanical Studies of 2-Heptanoylfuran Reactivity and Electronic Structure

Quantum mechanics (QM) is a fundamental theory in physics that provides a description of the physical properties of nature at the scale of atoms and subatomic particles. wikipedia.org In chemistry, QM methods are used to calculate the electronic structure and predict the reactivity of molecules. mdpi.com Such studies for this compound would focus on understanding how the distribution of electrons within the molecule governs its chemical behavior. Key areas of investigation would include the aromaticity of the furan (B31954) ring, the influence of the electron-withdrawing heptanoyl group, and the identification of reactive sites.

The electronic structure of an atom is the specific arrangement of its electrons in its orbitals. libretexts.orgchemguide.co.uk For this compound, this involves determining the energies and shapes of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are crucial for predicting how the molecule will react with other chemical species. For instance, the HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location points to sites prone to nucleophilic attack. Quantum mechanical calculations can also elucidate reaction pathways and determine the structures of transition states, providing a comprehensive picture of the molecule's reactivity. wikipedia.org

Density Functional Theory (DFT) is a leading quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become exceedingly popular for chemical calculations due to its favorable balance of accuracy and computational cost. wikipedia.orgmdpi.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. wikipedia.org

For this compound, DFT would be an ideal tool for a wide range of investigations:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule, including the orientation of the heptanoyl side chain relative to the furan ring.

Electronic Properties: Calculating key electronic parameters, such as HOMO-LUMO energies, the molecular electrostatic potential (MEP) map to visualize charge distribution, and dipole moments.

Vibrational Analysis: Predicting the infrared (IR) and Raman spectra, which can be used to identify the molecule and analyze its vibrational modes.

Reactivity Descriptors: Using concepts like Fukui functions to quantitatively predict the most likely sites for electrophilic, nucleophilic, and radical attack on the molecule. mdpi.com

A typical DFT study on this compound might involve the parameters shown in the hypothetical data table below.

| Calculated Property | Hypothetical Value/Description | Significance for this compound |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons (ionization potential). Localized mainly on the furan ring. |

| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons (electron affinity). Localized on the carbonyl group and conjugated system. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |

| Dipole Moment | ~3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| MEP Map | Negative potential (red) on the carbonyl oxygen; positive potential (blue) on ring hydrogens. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can offer higher accuracy for certain properties. nih.gov

While no specific ab initio studies on this compound are documented, research on furan and its simpler derivatives provides a blueprint for potential investigations. For example, ab initio calculations have been successfully used to study:

Photochemical Isomerization: Investigating the reaction pathways and excited states involved when furan derivatives are exposed to light. acs.org

Pyrolysis Mechanisms: Modeling the high-temperature decomposition of furan, identifying the key intermediates and products. researchgate.net

Thermochemistry: Calculating highly accurate enthalpies of formation for furan and substituted furans, which are crucial for understanding their stability. nih.gov

Intermolecular Interactions: Analyzing the nature of non-covalent interactions, such as hydrogen bonds, in dimers involving furan. nih.gov

Applying these methods to this compound could provide benchmark data for its bond dissociation energies, the energetics of its excited states, and a detailed understanding of its thermal decomposition pathways.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. MD simulations use force fields—a set of empirical potential energy functions—to calculate the forces between atoms and predict their subsequent motion based on Newton's laws. github.io

For this compound, MD simulations could be employed to study its behavior in various environments:

Solvation: Simulating how this compound molecules interact with solvent molecules (e.g., water, ethanol) to predict properties like solubility and the structure of the solvation shell.

Interactions with Biomolecules: As a flavor and fragrance compound, this compound's sensory properties arise from its interaction with olfactory or taste receptors. MD simulations can model the binding process of this compound to a receptor's binding pocket, revealing the key amino acid residues involved and the stability of the complex. researchgate.netnih.gov

Behavior in Mixtures: Modeling the interactions of this compound in complex mixtures, such as food matrices or fragrance formulations, to understand its distribution and release characteristics.

In Silico Prediction of this compound Transformations and Reaction Mechanisms

In silico (a term meaning "performed on computer or via computer simulation") methods are invaluable for predicting how a molecule might transform and for elucidating the step-by-step mechanisms of its reactions. nih.gov By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products, including the structures of any intermediates and transition states. libretexts.org

The this compound molecule possesses two primary reactive regions: the furan ring and the carbonyl group of the heptanoyl chain. Computational studies could predict the outcomes and mechanisms of various organic reactions, such as:

| Reaction Type | Potential Transformation of this compound | Mechanistic Insight from Computation |

|---|---|---|

| Nucleophilic Addition | Reduction of the ketone to a secondary alcohol using a reducing agent like NaBH₄. | Modeling the approach of the hydride to the carbonyl carbon and calculating the activation energy barrier. |

| Electrophilic Aromatic Substitution | Nitration or halogenation at the C5 position of the furan ring. | Calculating the relative stability of the sigma-complex intermediates for substitution at different ring positions to confirm regioselectivity. |

| Nucleophilic Substitution (SN2) | Reaction of an enolate formed at the alpha-carbon of the ketone. chemguide.co.ukyoutube.com | Visualizing the concerted backside attack and calculating the energy profile of the one-step mechanism. libretexts.org |

| Elimination (E2) | Formation of an α,β-unsaturated ketone via elimination from a functionalized heptanoyl chain. iitk.ac.in | Determining the stereochemical requirements (anti-periplanar) of the transition state and the regioselectivity (Zaitsev's rule). iitk.ac.in |

Computational Design and Virtual Screening of this compound Analogues

Computational methods are central to the modern design of new molecules with desired properties. nih.govchemrxiv.org If the goal were to create analogues of this compound with, for example, a different scent profile, enhanced stability, or better solubility, computational design and virtual screening would be the first step. nih.gov

Virtual Screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to possess a particular characteristic, such as binding to a biological target. mdpi.comnih.gov For this compound, one could perform a virtual screen to find analogues that fit into the binding pocket of a specific olfactory receptor. This process typically involves:

Library Preparation: Assembling a large database of candidate molecules.

Receptor Modeling: Obtaining or creating a 3D structure of the target protein (e.g., an olfactory receptor).

Molecular Docking: Computationally placing each molecule from the library into the receptor's binding site and scoring how well it fits. nih.govplos.org

Hit Selection: Selecting the top-scoring compounds for further experimental testing. mdpi.com

Computational Analogue Design involves the rational, structure-based modification of a lead compound. icm.edu.pl Starting with the this compound structure, a medicinal or flavor chemist could systematically modify different parts of the molecule in silico—for example, by changing the length of the alkyl chain, substituting the furan ring with another heterocycle, or altering the ketone group. The properties of these new virtual analogues would then be calculated to predict whether the changes had the desired effect before any costly and time-consuming chemical synthesis is undertaken. nih.gov

Biological Activity and Mechanistic Insights of 2 Heptanoylfuran

Investigation of Bioactive Potential of 2-Heptanoylfuran

Research into the bioactive potential of this compound has primarily emerged from broader studies of plant extracts, where it has been identified as a constituent. While direct studies on the isolated compound are limited, its presence in phytochemically active extracts provides a basis for investigating its potential biological roles.

Antimicrobial Activity Studies of this compound

This compound has been identified as a component in plant extracts that exhibit antimicrobial properties. A study analyzing the fruit extracts of two Prunus domestica cultivars, 'African Rose' and 'Santa Rosa', identified this compound as one of twenty-one compounds in the 'African Rose' cultivar using Gas Chromatography-Mass Spectrometry (GC-MS). notulaebotanicae.roresearchgate.net The extracts from these plums demonstrated antimicrobial action against both Gram-positive and Gram-negative bacteria. notulaebotanicae.roresearchgate.net

The antimicrobial activity of the extracts was evaluated, showing efficacy against several bacterial strains. These findings suggest that the complex mixture of compounds within the extracts, which includes this compound, is responsible for the observed effects.

Table 1: Antibacterial Activity of Prunus domestica Fruit Extracts (Containing this compound) Data represents the activity of the total extract, not the isolated compound.

| Bacterial Strain | Extract Type | Activity (Zone of Inhibition) |

| Staphylococcus aureus | Ethanolic Extract | High |

| Bacillus cereus | Ethanolic Extract | High |

| Escherichia coli | Ethanolic Extract | Moderate |

| Pseudomonas aeruginosa | Ethanolic Extract | Moderate |

| Source: Based on findings for Prunus domestica extracts. notulaebotanicae.roresearchgate.net |

Antioxidant Potential of this compound

The antioxidant potential of extracts containing this compound has been evaluated. In the same study of Prunus domestica cultivars, the ethanolic and ethyl acetate (B1210297) extracts of both 'African Rose' and 'Santa Rosa' showed high antioxidant effects. researchgate.net The 'African Rose' extract, which contains this compound, demonstrated a strong antioxidant capacity. notulaebotanicae.roresearchgate.net The antioxidant activity is attributed to the synergistic effects of the various phytochemicals present in the extract, including phenolic compounds and flavonoids. researchgate.netnih.gov The evaluation of antioxidant capacity often involves multiple assays, such as DPPH and ABTS radical scavenging methods, to provide a comprehensive assessment. mdpi.commdpi.com

The IC50 value, which indicates the concentration of an antioxidant required to scavenge 50% of free radicals, was determined for the extracts. The ethanolic extract of 'African Rose' was found to have a potent antioxidant effect. researchgate.net

Table 2: Antioxidant Activity of Prunus domestica Fruit Extracts (Containing this compound) Data represents the activity of the total extract, not the isolated compound.

| Extract Source & Type | IC50 Value (μg/ml) |

| 'African Rose' Ethanolic Extract | 13.923 |

| 'Santa Rosa' Ethanolic Extract | 18.416 |

| Source: Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 2018. notulaebotanicae.ro |

Other Bioactivities of this compound (e.g., enzyme inhibition, receptor modulation)

There is currently a lack of specific research in the reviewed literature concerning other bioactivities of this compound, such as enzyme inhibition or receptor modulation. Enzyme inhibitors can be reversible or irreversible and act through various mechanisms, including competitive, non-competitive, and allosteric inhibition. bgc.ac.inbyjus.comyoutube.com Similarly, receptor modulation involves compounds binding to receptors to either mimic or block the action of natural ligands, a principle widely used in pharmacology. nih.govroutledge.com However, no studies were found that specifically investigate the potential of this compound to act as an enzyme inhibitor or a receptor modulator.

Elucidation of Molecular Mechanisms of this compound Biological Action

The molecular mechanisms underlying the biological activities of this compound have not been extensively studied. Understanding these mechanisms is crucial for determining how the compound interacts with biological systems at a molecular level.

Receptor Binding and Signaling Pathway Modulation by this compound

Based on the available scientific literature, there are no specific studies detailing receptor binding or the modulation of signaling pathways by this compound. The elucidation of such mechanisms typically involves identifying specific molecular targets, such as cell surface or nuclear receptors, and determining how their activation or inhibition affects downstream signaling cascades. nih.govnih.gov For instance, the modulation of pathways like Wnt/β-catenin or the activation of G-protein coupled receptors are key mechanisms for many bioactive compounds, but research has not yet explored the role of this compound in these contexts. nih.gov

Enzyme Modulation and Inhibition Kinetics of this compound

While direct enzyme inhibition studies specifically targeting this compound are not extensively documented in the current literature, research on analogous furan-containing structures provides significant insight into their potential for enzyme modulation. Furan (B31954) derivatives have been identified as inhibitors of various enzymes, and their kinetic behaviors offer a framework for understanding how this compound might interact with enzymatic targets. dergipark.org.trresearchgate.netnih.gov

Enzyme inhibition can occur through several mechanisms, including competitive, noncompetitive, and uncompetitive inhibition, each altering the enzyme's kinetic parameters—the Michaelis constant (K_M) and maximum velocity (V_max)—in distinct ways. mit.edubu.eduamericanpeptidesociety.org For instance, competitive inhibitors bind to the active site, increasing the apparent K_M without affecting V_max. libretexts.org Uncompetitive inhibitors bind to the enzyme-substrate complex, decreasing both apparent K_M and V_max, while non-competitive inhibitors bind to an allosteric site, decreasing V_max without changing K_M. mit.edubu.edu

Kinetic studies on 2,5-disubstituted furan derivatives have demonstrated potent inhibitory activities against enzymes like α-glucosidase and β-glucuronidase. nih.gov One derivative was identified as a competitive inhibitor of α-glucosidase, while another displayed uncompetitive inhibition against E. coli β-glucuronidase. nih.gov The inhibition constant (K_i), which indicates the concentration required to produce half-maximum inhibition, is a key measure of an inhibitor's potency. mdpi.com For these furan analogues, K_i values were in the low micromolar range, signifying high-affinity binding to their respective enzymes. nih.gov

Interactive Table: Inhibition Kinetics of Furan Analogues

| Compound | Target Enzyme | Inhibition Type | K_i Value (μM) | Source |

|---|---|---|---|---|

| Furan Derivative 9 | α-Glucosidase | Competitive | 0.05 ± 0.003 | nih.gov |

| Furan Derivative 26 | E. coli β-Glucuronidase | Uncompetitive | 0.06 ± 0.005 | nih.gov |

| Furan/Thiophene Carboxamide 1 | Urease | Not Specified | 100 | dergipark.org.trresearchgate.net |

| Furan/Thiophene Carboxamide 3 | Acetylcholinesterase (AChE) | Not Specified | 100 | dergipark.org.trresearchgate.net |

| Furan/Thiophene Carboxamide 3 | Butyrylcholinesterase (BChE) | Not Specified | 70 | dergipark.org.trresearchgate.net |

These findings suggest that the furan moiety is a viable scaffold for designing enzyme inhibitors. The specific type and potency of inhibition by this compound would depend on its interaction with the target enzyme's active or allosteric sites, influenced by its heptanoyl side chain.

Cellular Targets and Pathways Affected by this compound

Research has identified that this compound, as a component of certain plant extracts, exhibits cytotoxic activity against several human cancer cell lines, including liver (HepG2), colorectal adenocarcinoma (Caco-2), and breast (MCF-7) cells. nih.gov The primary mechanism underlying such cytotoxicity is often the induction of apoptosis, or programmed cell death. biosynth.com Apoptosis is a tightly regulated process essential for tissue homeostasis and can be initiated through two main signaling cascades: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. cellsignal.comabeomics.com

The extrinsic pathway is triggered by the binding of extracellular death ligands (like FasL or TNF-α) to death receptors on the cell surface, leading to the activation of initiator caspase-8. nih.govresearchgate.net The intrinsic pathway is activated by cellular stress, which causes the mitochondrial outer membrane to become permeable, releasing cytochrome c. cellsignal.com This event triggers the formation of the apoptosome, a protein complex that activates initiator caspase-9. researchgate.net Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. abeomics.com

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins from the Bcl-2 family is critical in regulating the intrinsic pathway. cellsignal.com Studies on other cytotoxic compounds acting on HepG2 cells have shown that apoptosis is often induced by activating the intrinsic pathway, characterized by a reduction in mitochondrial membrane potential, an increase in the Bax/Bcl-2 ratio, and the activation of caspases-9 and -3. waocp.orgmdpi.com For instance, naringin (B1676962) induces apoptosis in HepG2 cells through the activation of caspases-9, -8, and -3. waocp.org It is plausible that this compound exerts its cytotoxic effects on HepG2, Caco-2, and MCF-7 cells through similar apoptotic mechanisms, although direct evidence for this specific compound is pending.

Interactive Table: Key Proteins in Major Apoptotic Pathways

| Pathway | Key Proteins | Function | Source |

|---|---|---|---|

| Extrinsic | Fas Receptor, TNF-R1, FADD, Caspase-8 | Signal reception and initiation | abeomics.comnih.gov |

| Intrinsic | Bcl-2, Bax, Bak, Cytochrome c, Apaf-1, Caspase-9 | Mitochondrial control and initiation | cellsignal.comresearchgate.net |

| Common | Caspase-3, Caspase-7 | Execution of apoptosis | abeomics.com |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. nih.gov By systematically modifying a lead molecule, researchers can identify the key chemical features (pharmacophores) responsible for its effects. While specific SAR studies on this compound are limited, research on related furan and heterocyclic analogues provides valuable insights. ualberta.caresearchgate.netresearchgate.net

Studies on different classes of heterocyclic compounds demonstrate that even minor structural changes can significantly alter biological potency and selectivity. For example, in a series of tetrahydropyrano derivatives, ring expansion and contraction strategies were employed to understand the SAR. These studies revealed that hexahydropyrano[3,2-c] dergipark.org.trresearchgate.netdiazepin-3(4H)-one derivatives were more potent as anticancer agents compared to their tetrahydropyrano[3,2-b]pyrrol-2(1H)-one analogues, highlighting the importance of the heterocyclic core's size and composition. researchgate.net

For furan-based compounds, modifications often focus on the substituents at various positions of the furan ring. In a study of 2,5-disubstituted furan derivatives that inhibit α-glucosidase, the nature of the substituent was critical for activity. nih.gov The presence of specific groups capable of forming hydrogen bonds and pi-pi stacking interactions with the enzyme's active site was shown to be crucial for potent inhibition. nih.gov This indicates that for this compound analogues, modifications to the length or functionality of the heptanoyl chain, or the addition of substituents to the furan ring, would likely have a profound impact on biological activity. Such changes could alter the compound's affinity for its molecular targets, as well as its pharmacokinetic properties.

Metabolomic and Proteomic Studies of this compound in Biological Systems

Metabolomics and proteomics are large-scale "omics" technologies used to comprehensively identify and quantify the complete set of metabolites (metabolome) and proteins (proteome) within a biological system. nih.govias.ac.in These approaches can reveal how a compound like this compound affects cellular physiology and can help identify its mechanism of action and potential biomarkers of exposure. nih.govturkjps.org

While no specific metabolomic or proteomic studies have been published for this compound, research on the broader class of furan-containing compounds provides a strong indication of its likely metabolic fate and protein targets. The metabolism of furan itself is known to be required for its biological effects. nih.gov In the liver, furan is metabolized by cytochrome P450 enzymes (specifically CYP2E1) to a highly reactive intermediate, cis-2-butene-1,4-dial (BDA). nih.govresearchgate.net This reactive metabolite can form covalent adducts with cellular nucleophiles, particularly the amino acids lysine (B10760008) and cysteine (often in the form of glutathione). nih.govnih.gov

A chemoproteomic platform designed to profile proteins adducted by furan metabolites identified numerous protein targets. acs.org These adducted proteins were found to be primarily involved in critical cellular pathways, including ATP synthesis. acs.org This suggests that the toxicity of furan compounds may stem from the disruption of energy metabolism and other vital protein functions. It is highly probable that this compound undergoes a similar metabolic activation to form a reactive dialdehyde, which would then interact with a similar suite of proteins.

Metabolomic profiling of rats exposed to furan has identified specific urinary biomarkers derived from the reaction of BDA with glutathione (B108866) and lysine. nih.gov These studies demonstrate that metabolomics can effectively track the metabolic consequences of furan exposure in a biological system. nih.govnih.gov

Interactive Table: Proteins Identified as Potential Targets of Furan Metabolites

| Protein Class | Cellular Process | Implication of Adduction | Source |

|---|---|---|---|

| ATP Synthase Subunits | ATP Synthesis / Energy Metabolism | Disruption of cellular energy supply | acs.org |

| Aldehyde Dehydrogenase | Detoxification | Impaired clearance of toxic aldehydes | acs.org |

| Carbonic Anhydrase | pH Regulation | Disruption of physiological pH balance | acs.org |

| Heat Shock Proteins | Protein Folding | Impaired stress response | acs.org |

| Glutathione S-Transferase | Xenobiotic Metabolism | Depletion of detoxification pathways | nih.govacs.org |

Advanced Analytical Method Development and Validation for 2 Heptanoylfuran

Chromatographic Methodologies for 2-Heptanoylfuran Analysis

Chromatography is a fundamental technique for the separation, identification, and quantification of individual components from complex mixtures. researchgate.net For a compound like this compound, found in various food and environmental matrices, chromatographic methods offer the necessary selectivity and sensitivity. The choice between liquid and gas chromatography primarily depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Development for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that are non-volatile or thermally labile. mdpi.com While this compound has some volatility, HPLC is a viable option, particularly when analyzing complex, non-volatile matrices or when derivatization is employed to enhance detection. accustandard.com

The development of an HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector. torontech.com Reversed-phase chromatography is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. tezu.ernet.in A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with differing polarities from a complex sample matrix. pjoes.com

Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where this compound exhibits maximum absorbance, which is dictated by its furan (B31954) ring and carbonyl group chromophores. nih.gov For higher sensitivity and selectivity, fluorescence detectors can be used, although this usually requires pre-column derivatization to attach a fluorescent tag to the molecule. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | Scan 200-400 nm; Quantify at ~270 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Techniques for this compound Analysis

Given the volatile nature of this compound, Gas Chromatography (GC) is a highly suitable analytical technique. perkinelmer.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). Separation occurs based on the differential partitioning of analytes between the carrier gas and the liquid stationary phase coated on the column wall. tanta.edu.eg

For furan and its derivatives, headspace sampling (HS) is a common and effective sample introduction technique that avoids the injection of non-volatile matrix components, thereby protecting the GC system and improving analytical robustness. perkinelmer.comrestek.com In HS-GC, the sample is heated in a sealed vial, allowing volatile compounds like this compound to partition into the gas phase above the sample, which is then injected into the GC. restek.com

The choice of GC column is critical. A mid-polarity column, such as one coated with a phenyl- and methyl-substituted polysiloxane phase (e.g., 5% phenyl), typically provides good resolution for furan derivatives and other flavor compounds. azolifesciences.com Detection is commonly performed using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification. tezu.ernet.in

Hyphenated Techniques for this compound Quantitation (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power. numberanalytics.com Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound in complex matrices such as food. thermofisher.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on the unique mass spectrum of each component and sensitive quantification. numberanalytics.comthermofisher.com

For quantitative analysis, GC-MS can be operated in Selected Ion Monitoring (SIM) mode, where the detector is set to monitor only a few specific mass-to-charge ratio (m/z) ions corresponding to the analyte of interest. restek.com This significantly improves sensitivity and selectivity by filtering out background noise from co-eluting matrix components. For even greater selectivity, particularly in highly complex samples, a triple quadrupole mass spectrometer (GC-MS/MS) can be used. shimadzu.com This system operates in Multiple Reaction Monitoring (MRM) mode, where a specific parent ion is selected, fragmented, and a specific fragment ion is monitored, providing a highly specific and sensitive response. shimadzu.com

Similarly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing less volatile derivatives or for methods that incorporate derivatization to enhance ionization efficiency. mdpi.com

Table 2: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Technique | Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| HS Incubation | 80 °C for 20 minutes |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantitation |

| SIM Ions (Illustrative) | Parent ion (e.g., m/z 180), and key fragments (e.g., m/z 95, 81) |

Spectrophotometric and Electrochemical Detection Methods for this compound

While chromatographic methods are dominant, spectrophotometric and electrochemical techniques represent alternative or complementary approaches for the detection and quantification of this compound.

Spectrophotometry is a technique based on measuring the absorption of light by a chemical substance at a specific wavelength. libretexts.org Direct UV-Vis spectrophotometry can be used if this compound is sufficiently concentrated and free from interfering substances that absorb at the same wavelength. However, for trace analysis in complex samples, spectrophotometric methods often rely on a chemical reaction that produces a colored product (a chromophore). For instance, certain reagents react with the furan moiety or the ketone functional group to yield a new compound with strong absorbance in the visible spectrum, which can be measured with a simple spectrophotometer. scholarsresearchlibrary.comscielo.br The concentration is then determined by relating the absorbance to a calibration curve prepared from standards, following the Beer-Lambert law. scholarsresearchlibrary.com

Electrochemical detection offers a sensitive and often low-cost alternative for analyzing electroactive compounds. Furan and its derivatives can be either oxidized or reduced at an electrode surface at a specific applied potential. nih.govresearchgate.net Techniques like Cyclic Voltammetry (CV) can be used to study the electrochemical behavior of this compound and identify its oxidation or reduction potentials. For quantitative analysis, more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are employed. nih.govresearchgate.net A working electrode, often made of glassy carbon, is used to measure the current response, which is proportional to the concentration of the analyte. researchgate.net These methods are fast and can sometimes be applied with minimal sample preparation. nih.gov

Table 3: Illustrative Parameters for Electrochemical Detection of a Furan Derivative

| Parameter | Condition |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl (Saturated KCl) |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Britton-Robinson buffer (pH 5.0) |

| Potential Range | e.g., +0.4 V to +1.2 V (for oxidation) |

| Pulse Amplitude | 50 mV |

| Scan Rate | 20 mV/s |

Derivatization Strategies for Enhanced this compound Analysis

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. mdpi.com For this compound, derivatization can be employed to increase volatility for GC analysis, improve thermal stability, or introduce a chromophore or fluorophore to enhance detection in HPLC. mdpi.com The most common target for derivatization on the this compound molecule is the carbonyl (ketone) group.

Pre-column Derivatization for this compound

Pre-column derivatization involves reacting the analyte with a specific reagent before it is introduced into the chromatographic system. waters.comlcms.cz This is a widely used strategy in both GC and HPLC. myfoodresearch.comjasco-global.com For the analysis of carbonyl compounds like this compound by GC-MS, a common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with the ketone to form an oxime derivative. This derivative is more volatile, thermally stable, and highly responsive to an Electron Capture Detector (ECD) or can be readily analyzed by MS.

For HPLC analysis, derivatization can be used to attach a tag that is highly responsive to a UV or fluorescence detector. Reagents like 2,4-Dinitrophenylhydrazine (DNPH) react with carbonyls to form intensely colored hydrazones that can be detected with high sensitivity in the visible range. For fluorescence detection, a reagent that imparts fluorescence, such as dansyl hydrazine, could be used. The derivatization is often automated in modern autosamplers, which mix the sample and reagent in precise ratios before injection, ensuring high reproducibility. lcms.czlcms.cz

Table 4: Common Pre-column Derivatization Reagents for Carbonyl Groups

| Reagent | Target Functional Group | Purpose | Analytical Technique |

|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl (Ketone) | Increase volatility and detector response | GC-ECD, GC-MS |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Ketone) | Add a strong chromophore | HPLC-UV/Vis |

| Dansyl Hydrazine | Carbonyl (Ketone) | Add a fluorophore for sensitive detection | HPLC-Fluorescence |

| N-methylnicotinamide (MNA) | Carbonyl (Ketone) | Add a permanently charged group for LC-MS | LC-MS/MS |

Compound Reference Table

Post-column Derivatization for this compound

Post-column derivatization (PCD) is an analytical technique used in High-Performance Liquid Chromatography (HPLC) to enhance the detection of analytes that exhibit poor response to standard detectors or are challenging to detect in complex matrices. chromatographytoday.compickeringlabs.com The process involves mixing the column effluent with a reagent to create a derivative of the target analyte, which has improved detection characteristics (e.g., strong UV absorbance or fluorescence). pickeringlabs.com This reaction occurs in a reactor coil placed between the analytical column and the detector. pickeringlabs.com

While specific post-column derivatization methods developed exclusively for this compound are not extensively documented in publicly available scientific literature, the general principles can be applied based on its chemical structure. As this compound possesses a ketone functional group, reagents that selectively react with carbonyls to form chromophoric or fluorophoric products are suitable candidates for its derivatization.

Advantages of post-column derivatization include the automation of the process and the fact that since the derivatization occurs after separation, there is no formation of multiple derivative products from a single analyte, and issues with unstable derivatives are minimized. chromatographytoday.com

Potential Derivatization Reagents for Ketones:

A common strategy for the derivatization of ketones involves condensation reactions. Reagents such as hydrazines can be used to form hydrazones, which often exhibit strong UV absorbance, facilitating detection.

2,4-Dinitrophenylhydrazine (DNPH): While widely used in pre-column derivatization for aldehydes and ketones, its principles can be adapted for post-column applications. The resulting dinitrophenylhydrazone derivatives are brightly colored and can be detected in the visible range.

Girard's Reagents (T and P): These reagents react with ketones to form water-soluble derivatives, which could be useful for specific applications, although they are more commonly used for sample preparation.

p-Nitrobenzene diazonium fluoroborate: This reagent has been used for the pre-column derivatization of ketone bodies for HPLC analysis, indicating its potential utility in derivatization schemes. nih.gov

Dansyl Hydrazine: This reagent reacts with carbonyl compounds to produce highly fluorescent derivatives, offering the potential for very low detection limits. This method has been successfully used for determining other ketones in biological samples. libretexts.org

The selection of a suitable reagent would depend on the desired sensitivity, the matrix of the sample, and the compatibility of the reaction conditions (e.g., pH, temperature, solvent) with the HPLC mobile phase. pickeringlabs.com For instance, a method using 1,3-cyclohexanedione (B196179) as a post-column reagent has been developed for analyzing aldehydes, demonstrating the feasibility of such reactions for carbonyl-containing compounds. fda.gov

Instrumentation Setup:

A typical HPLC system configured for post-column derivatization includes:

The standard HPLC system (pump, injector, column).

A second pump to deliver the derivatizing reagent.

A mixing tee to combine the column effluent and the reagent.

A reactor coil, which may be heated to facilitate the reaction.

A detector (e.g., UV-Vis or Fluorescence) to measure the resulting derivative.

The table below illustrates a hypothetical setup for a post-column derivatization analysis of this compound.

| Parameter | Example Condition |

|---|---|

| Analytical Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Derivatizing Reagent | Dansyl Hydrazine in Acidified Acetonitrile |

| Reagent Flow Rate | 0.5 mL/min |

| Reaction Coil Temperature | 60 °C |

| Detector | Fluorescence Detector (e.g., Ex: 340 nm, Em: 525 nm) |

Method Validation and Qualification for this compound Assays

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a critical requirement for quality control in the pharmaceutical and food industries, ensuring that the chosen analytical method yields reliable and consistent results. particle.dk The validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). sysrevpharm.org For a quantitative assay of this compound, the following parameters must be evaluated.

Selectivity/Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For an assay of this compound, specificity can be demonstrated by showing that there is no interference from a placebo or sample matrix at the retention time of the analyte. This is often achieved by analyzing blank matrix samples and matrix samples spiked with this compound and potential interferents. Comparison with a well-characterized reference method or the use of a detector with high selectivity, like a mass spectrometer, can also establish specificity. nih.goveuropa.eu

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards of this compound at different concentrations. The results are plotted as signal versus concentration, and a linear regression analysis is performed.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.998 is generally considered acceptable. The y-intercept should be minimal compared to the response at 100% of the target concentration.

Illustrative Linearity Data for this compound Assay

| Concentration (% of Target) | Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|---|

| 50% | 50 | 489500 |

| 80% | 80 | 790100 |

| 100% | 100 | 995200 |

| 120% | 120 | 1198500 |

| 150% | 150 | 1501200 |

| Linear Regression Equation | y = 9985x - 4500 | |

| Correlation Coefficient (r²) | 0.9995 |

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually assessed at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is typically assessed by performing at least six replicate measurements at 100% of the test concentration.

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Acceptance Criteria: The Relative Standard Deviation (RSD) should not be more than 2%.

Illustrative Precision Data for this compound Assay

| Precision Level | Variable | Mean Assay Value (%) | RSD (%) |

|---|---|---|---|

| Repeatability | Analyst 1, Day 1 | 99.8 | 0.8% |

| Analyst 1, Day 1 | 100.1 | 0.7% | |

| Intermediate Precision | Analyst 2, Day 2 | 100.5 | 0.9% |

| Overall (4 sets of data) | 100.1 | 1.2% |

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu It is often determined by applying the method to a sample matrix spiked with known amounts of the analyte (this compound). Accuracy should be assessed across the specified range of the method.

Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.

Illustrative Accuracy Data for this compound Assay

| Spike Level (% of Target) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Mean Recovery (%) |

|---|---|---|---|

| 80% | 80.0 | 79.8 | 99.8% |

| 100% | 100.0 | 100.5 | 100.5% |

| 120% | 120.0 | 119.4 | 99.5% |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. globalresearchonline.net It provides an indication of the method's reliability during normal usage. globalresearchonline.net For an HPLC method, these variations might include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.

Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the assay results should not deviate significantly from the nominal value (e.g., < 2% difference).

Illustrative Robustness Study for this compound Assay

| Parameter Varied | Condition | Assay Result (% Difference) | System Suitability Pass/Fail |

|---|---|---|---|

| Flow Rate (±0.1 mL/min) | 0.9 mL/min | +0.8% | Pass |

| 1.1 mL/min | -1.1% | Pass | |

| Column Temperature (±5 °C) | 35 °C | +0.5% | Pass |

| 45 °C | -0.3% | Pass | |

| Mobile Phase Organic (±2%) | 48% Acetonitrile | -1.5% | Pass |

| 52% Acetonitrile | +1.3% | Pass |

Natural Occurrence, Biosynthesis, and Chemical Ecology of 2 Heptanoylfuran

Identification of Natural Sources and Distribution of 2-Heptanoylfuran

This compound is a furan (B31954) derivative that has been identified as a volatile organic compound in the essential oils of certain plants. Notably, it is a significant component of the essential oil extracted from Perilla frutescens (L.) Britton, a plant belonging to the Lamiaceae family. In one study, this compound was found to be a major constituent of the essential oil from a specific chemotype of Perilla frutescens, alongside linalool. frontiersin.org The presence of this compound has also been reported in the essential oil of Zanthoxylum schinifolium, commonly known as prickly ash, which is utilized as a spice in some Asian cuisines.

Beyond the plant kingdom, this compound has been identified as a flavor and aroma compound in various cooked foods. Its formation is often associated with the heat-induced Maillard reaction and lipid degradation that occurs during the cooking of meat and other food products. For instance, it has been detected in roasted beef and chicken, contributing to their characteristic savory and roasted aroma profiles. The compound is valued in the food industry for its ability to impart fruity and sweet aromatic notes.

The distribution of this compound appears to be linked to specific plant species and as a product of thermal processing in food. Its natural occurrence in the plant kingdom is less widespread than other common terpenes or furanoids, suggesting a specialized biosynthetic origin or function within the plants that produce it.

Table 1: Identified Natural Sources of this compound

| Source | Family | Part/Condition | Reference |

| Perilla frutescens (L.) Britton | Lamiaceae | Essential oil from a specific chemotype | frontiersin.org |

| Zanthoxylum schinifolium | Rutaceae | Essential oil | |

| Roasted Beef | - | Cooked | |

| Roasted Chicken | - | Cooked |

Biosynthetic Pathways of Furan-Containing Compounds and this compound

The precise biosynthetic pathway of this compound in plants and other organisms has not been fully elucidated. However, general principles of furan and acylfuran biosynthesis can provide a framework for understanding its formation. Furan-containing compounds in nature can be synthesized through various metabolic routes.